molecular formula C19H23N3O4S B3745546 4-methoxy-3-(piperidin-1-ylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide

4-methoxy-3-(piperidin-1-ylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide

Cat. No.: B3745546
M. Wt: 389.5 g/mol
InChI Key: UGSRPYQBNYBHPO-UHFFFAOYSA-N
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Description

4-methoxy-3-(piperidin-1-ylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide is a complex organic compound with a unique structure that includes a methoxy group, a piperidinylsulfonyl group, and a pyridinylmethyl group attached to a benzamide core

Preparation Methods

The synthesis of 4-methoxy-3-(piperidin-1-ylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 4-methoxybenzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Piperidinylsulfonyl Group: The piperidinylsulfonyl group can be introduced via sulfonylation reactions using piperidine and a sulfonyl chloride derivative.

    Attachment of the Pyridinylmethyl Group: The final step involves the attachment of the pyridinylmethyl group through a nucleophilic substitution reaction, where the benzamide core reacts with a pyridinylmethyl halide.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

4-methoxy-3-(piperidin-1-ylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The benzamide core can be reduced to an amine using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The piperidinylsulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-methoxy-3-(piperidin-1-ylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors in the body.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.

    Material Science: The unique structural features of this compound make it suitable for the development of novel materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of 4-methoxy-3-(piperidin-1-ylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or electrostatic interactions, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

4-methoxy-3-(piperidin-1-ylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide can be compared with other similar compounds, such as:

    4-methoxy-3-(piperidin-1-ylsulfonyl)benzamide: Lacks the pyridinylmethyl group, which may affect its binding affinity and specificity.

    4-methoxy-N-(pyridin-2-ylmethyl)benzamide: Lacks the piperidinylsulfonyl group, which may influence its solubility and reactivity.

    3-(piperidin-1-ylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide: Lacks the methoxy group, which may alter its electronic properties and reactivity.

The uniqueness of this compound lies in its combination of functional groups, which provides a distinct set of chemical and biological properties.

Properties

IUPAC Name

4-methoxy-3-piperidin-1-ylsulfonyl-N-(pyridin-2-ylmethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S/c1-26-17-9-8-15(19(23)21-14-16-7-3-4-10-20-16)13-18(17)27(24,25)22-11-5-2-6-12-22/h3-4,7-10,13H,2,5-6,11-12,14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGSRPYQBNYBHPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC2=CC=CC=N2)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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